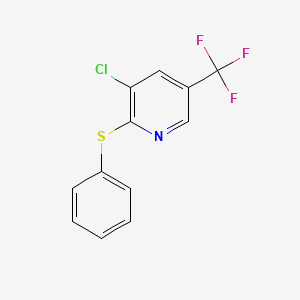
3-Chloro-2-(phenylsulfanyl)-5-(trifluoromethyl)pyridine
Katalognummer B3034667
Molekulargewicht: 289.7 g/mol
InChI-Schlüssel: STPADWRNLPKPIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US06191280B1
Procedure details


26 g (0.233 mol) of 98.7% pure thiophenol, 50 g (0.226 mol) of 97.8% pure 2,3-dichloro-5-trifluoromethylpyridine and 14.7 mg (0.23 mmol) of copper powder were reacted by the method of Example 1, except that the reaction time was only 1 h and the reaction temperature was 160-170° C. The yield was 99%.


Name
copper
Quantity
14.7 mg
Type
catalyst
Reaction Step One

Yield
99%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([SH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[C:9]1[C:14]([Cl:15])=[CH:13][C:12]([C:16]([F:19])([F:18])[F:17])=[CH:11][N:10]=1>[Cu]>[Cl:15][C:14]1[C:9]([S:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)=[N:10][CH:11]=[C:12]([C:16]([F:18])([F:17])[F:19])[CH:13]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
26 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
|
Name
|
copper
|
|
Quantity
|
14.7 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was 160-170° C
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)SC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
